molecular formula C16H25N3O5S B4522620 N-(3,4-dimethoxyphenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

N-(3,4-dimethoxyphenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

Cat. No.: B4522620
M. Wt: 371.5 g/mol
InChI Key: VSPQCEWNULYEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H25N3O5S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.15149208 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticoagulant Properties

A study by Matsuo et al. (1986) highlighted the use of a compound structurally related to N-(3,4-dimethoxyphenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide, identified as MD 805, for its anticoagulant properties. This research focused on patients with chronic renal failure undergoing maintenance hemodialysis. MD 805 demonstrated a stable antithrombin effect without significant interindividual differences in coagulation time, proving very useful in maintenance anticoagulation therapy for hemodialysis patients, without increasing proteins released as a result of platelet activation in the hemodialysis circuit (Matsuo, T., Nakao, K., Yamada, T., & Matsuo, O., 1986).

Pharmacokinetics and Metabolism Studies

Research by Renzulli et al. (2011) on SB-649868, a compound with a structural moiety similar to the queried chemical, focused on its pharmacokinetics and metabolism. This study provided insights into the disposition of the drug and its metabolites in humans, offering crucial data for drug development processes. The research found that elimination of drug-related material was almost complete over a period, primarily via feces, with minimal urinary excretion. Such studies are vital for understanding the pharmacological and toxicological profile of new drugs (Renzulli, C., Nash, M., Wright, M., et al., 2011).

Clinical Trials for Antitumor Agents

McCrystal et al. (1999) conducted a Phase I study on N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a new DNA-intercalating drug with cytotoxic action involving topoisomerases I and II. The study identified the maximum tolerated dose and observed dose-limiting toxicities, including infusional arm pain. These findings are crucial for the further development of new antitumor agents and understanding their therapeutic potential and limitations (McCrystal, M., Evans, B., Harvey, V., et al., 1999).

Toxicological Studies

Helander et al. (2014) discussed MT-45, a new psychoactive substance, and its association with serious health effects such as hearing loss and unconsciousness. The study highlights the importance of toxicological research in identifying and mitigating the risks associated with new psychoactive substances. These findings emphasize the need for regulatory control and further investigation into the substance's effects (Helander, A., Bäckberg, M., & Beck, O., 2014).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5S/c1-18(2)25(21,22)19-9-5-6-12(11-19)16(20)17-13-7-8-14(23-3)15(10-13)24-4/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPQCEWNULYEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.